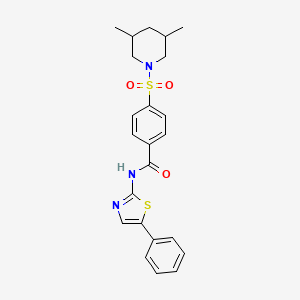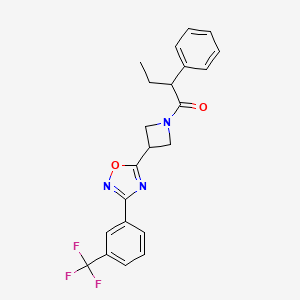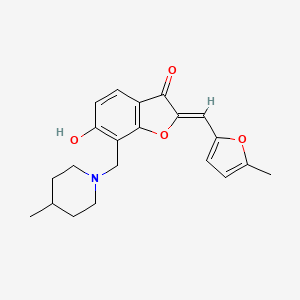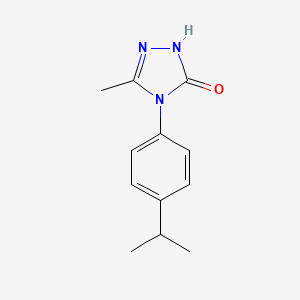
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide, commonly known as DMTB, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTB belongs to the class of sulfonylurea compounds that have been extensively studied for their hypoglycemic effects. However, recent research has shown that DMTB has a broader range of pharmacological activities, making it a promising candidate for the development of novel therapeutics.
Mechanism of Action
DMTB exerts its pharmacological effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1), a protein that plays a key role in the regulation of insulin secretion in pancreatic beta cells. By binding to SUR1, DMTB enhances the activity of ATP-sensitive potassium channels, leading to the hyperpolarization of beta cells and the subsequent inhibition of insulin secretion. In addition, DMTB has been shown to modulate the activity of other ion channels, including the voltage-gated sodium and calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
DMTB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DMTB can inhibit the proliferation of cancer cells and induce apoptosis. In addition, DMTB has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, DMTB has been shown to have neuroprotective effects by reducing the excitotoxicity and oxidative stress associated with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMTB is its high potency and selectivity for SUR1. This makes it a useful tool for studying the role of SUR1 in insulin secretion and other physiological processes. However, the high potency of DMTB also presents a challenge in terms of dosing and toxicity. In addition, DMTB has a relatively short half-life, which limits its use in long-term experiments.
Future Directions
There are several potential future directions for research on DMTB. One area of interest is the development of DMTB analogs with improved pharmacological properties, such as increased potency and longer half-life. Another area of interest is the investigation of the potential therapeutic applications of DMTB in other diseases, such as neurodegenerative diseases and hypercholesterolemia. Finally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of DMTB, which could lead to the development of novel therapeutics targeting SUR1 and other ion channels.
Synthesis Methods
DMTB can be synthesized using a multi-step process that involves the reaction of 5-phenylthiazol-2-amine with 4-chloro-N-(3,5-dimethylpiperidin-1-yl)benzenesulfonamide. The reaction is carried out under mild conditions and yields a pure product with high yield and purity.
Scientific Research Applications
DMTB has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. In addition, DMTB has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential candidate for the treatment of hypercholesterolemia.
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-12-17(2)15-26(14-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-13-21(30-23)18-6-4-3-5-7-18/h3-11,13,16-17H,12,14-15H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZSMTZTCXPBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-phenylthiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2985509.png)
![6-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2985510.png)




![1-ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2985516.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonyl chloride](/img/structure/B2985518.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2985522.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2985527.png)
![6-Benzylsulfanyl-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985528.png)